molecular formula C13H18N2O2 B13576729 2-(4-Ethylphenyl)morpholine-4-carboxamide

2-(4-Ethylphenyl)morpholine-4-carboxamide

Cat. No.: B13576729
M. Wt: 234.29 g/mol
InChI Key: JVZWZXLFXCCQOW-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)morpholine-4-carboxamide is a chemical compound with a morpholine ring substituted with a 4-ethylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)morpholine-4-carboxamide typically involves the reaction of 4-ethylphenylamine with morpholine-4-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the morpholine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)morpholine-4-carboxamide
  • 2-(4-Phenyl)morpholine-4-carboxamide
  • 2-(4-Chlorophenyl)morpholine-4-carboxamide

Uniqueness

2-(4-Ethylphenyl)morpholine-4-carboxamide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-ethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-2-10-3-5-11(6-4-10)12-9-15(13(14)16)7-8-17-12/h3-6,12H,2,7-9H2,1H3,(H2,14,16)

InChI Key

JVZWZXLFXCCQOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CCO2)C(=O)N

Origin of Product

United States

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